molecular formula C7H7BrClNO B6296748 5-Bromo-2-chloro-4-(methoxymethyl)pyridine CAS No. 2356252-70-3

5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Cat. No.: B6296748
CAS No.: 2356252-70-3
M. Wt: 236.49 g/mol
InChI Key: WAZJTKACMUDDFM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.93995 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-chloro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJTKACMUDDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-chloro-4-(methoxymethyl)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, pyridine-based structures are classified as "privileged scaffolds" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal cores for interacting with biological targets. Within this class, halo-substituted pyridines serve as exceptionally versatile intermediates, providing reactive handles for the strategic construction of complex molecular architectures.

This technical guide focuses on This compound , a trifunctionalized heterocyclic building block engineered for advanced synthetic applications. The strategic placement of its functional groups—a chloro group at the C2 position, a bromo group at the C5 position, and a methoxymethyl group at the C4 position—offers a powerful platform for researchers and drug development professionals. The chloro and bromo substituents provide orthogonal reactivity, enabling selective functionalization through distinct reaction mechanisms such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, respectively.[2] The methoxymethyl moiety can enhance solubility and modulate the electronic properties of the pyridine ring, offering a lever to fine-tune the pharmacokinetic profile of derivative compounds.

This document provides a comprehensive overview of the compound's structure, properties, a proposed synthetic route with detailed protocols, and its strategic application in the synthesis of novel chemical entities.

Chemical Structure and Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective application in synthesis.

Molecular Structure

The structure of this compound is defined by a pyridine ring substituted at the 2, 4, and 5 positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue / DescriptionSource
IUPAC Name This compound-
Molecular Formula C₇H₇BrClNO[3]
Molecular Weight 236.49 g/mol [3]
Monoisotopic Mass 234.94505 Da[3]
CAS Number Not available. Handle as a novel research chemical.-
Predicted XLogP3 2.5 - 3.0[4]
Appearance Expected to be a white to off-white solid at room temperature.[5][6]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.-

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically designed from commercially available precursors. The following proposed pathway is based on established and reliable chemical transformations for pyridine systems.

Proposed Synthetic Pathway

The most efficient strategy involves the selective bromination of a pre-formed 2-chloro-4-(methoxymethyl)pyridine intermediate. This approach leverages the activating effect of the pyridine nitrogen and the methoxymethyl group to direct bromination to the C5 position.

Causality of Experimental Choices:

  • Starting Material: 2-Chloro-4-methylpyridine is a readily available starting material.

  • Chlorination of the Methyl Group: N-Chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide is a standard method for benzylic chlorination.

  • Formation of the Methoxymethyl Ether: The resulting chloromethyl intermediate is highly reactive towards nucleophilic substitution. Sodium methoxide is a strong, non-hindered nucleophile that efficiently displaces the chloride to form the desired ether.[7]

  • Electrophilic Bromination: The pyridine ring is electron-deficient, but the substituents can modulate its reactivity. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a potent electrophilic brominating system capable of functionalizing the electron-rich C5 position.[7]

Detailed Experimental Protocol (Prophetic)

This protocol describes a self-validating system where the progression of each step can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Step 1: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

  • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in carbon tetrachloride, add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-(methoxymethyl)pyridine

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the sodium methoxide solution to 0°C and add the crude 2-chloro-4-(chloromethyl)pyridine from the previous step dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by silica gel column chromatography.

Step 3: Synthesis of this compound

  • To concentrated sulfuric acid cooled to 0°C in an ice bath, slowly add 2-chloro-4-(methoxymethyl)pyridine (1.0 eq).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product.[7]

Synthetic Workflow Diagram

Reactivity main This compound C2-Cl C5-Br snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) main:f1->snar suzuki Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R-B(OH)2) main:f2->suzuki

Caption: Orthogonal reactivity of the chloro and bromo substituents.

Protocol: Suzuki-Miyaura Cross-Coupling (at C5)
  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq). [8]2. Add a solvent system, typically a mixture of toluene and water (e.g., 4:1). [8]3. Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90-100°C and stir for 12 hours or until TLC indicates completion.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol: Nucleophilic Aromatic Substitution (at C2)
  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

  • Add the desired amine nucleophile (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the mixture to 80-120°C, monitoring the reaction by TLC.

  • Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine to remove the solvent and base.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Safety and Handling

As this is a research chemical without a dedicated safety data sheet (SDS), it must be handled with appropriate caution, assuming it is hazardous. Analogous halo-pyridines are known to be irritants and harmful if swallowed. [4][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]* First-Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound stands out as a high-potential, strategically designed building block for chemical synthesis. Its well-defined and orthogonal reactive sites provide a clear and logical pathway for the creation of diverse and complex molecules. For researchers and scientists in drug discovery, this compound offers a reliable platform to accelerate the development of novel therapeutics by enabling efficient exploration of chemical space around a privileged heterocyclic core.

References

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • Frontier Specialty Chemicals. (n.d.). 5-Bromo-4-chloro-2-methoxypyridine. Retrieved from [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS). Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 5-bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information for various bromo-phenol compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO). Retrieved from [Link]

Sources

5-Bromo-2-chloro-4-(methoxymethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Properties, Synthesis, and Applications

Introduction

For researchers, scientists, and professionals in drug development, substituted pyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for creating novel therapeutic agents. Among these, this compound is a halogenated and functionalized pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its specific arrangement of bromo, chloro, and methoxymethyl substituents provides multiple reactive sites, allowing for precise and diverse chemical modifications. This guide offers a detailed exploration of the molecular characteristics, a proposed synthetic pathway, and the potential applications of this compound, grounded in established chemical principles and data from closely related analogues.

Core Molecular Information

While this compound is not widely listed in commercial chemical databases, its fundamental molecular properties can be determined from its structure.

Molecular Formula and Weight

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5th position, a chlorine atom at the 2nd position, and a methoxymethyl group (-CH₂OCH₃) at the 4th position. Based on this structure, the molecular formula and weight have been calculated.

PropertyValue
Molecular Formula C₇H₇BrClNO
Calculated Molecular Weight 236.49 g/mol

It is important to note that a structural isomer, 5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS Number: 1227563-00-9), shares the same molecular formula and weight, highlighting the importance of precise structural identification.[1]

Physicochemical Properties and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
5-Bromo-2-chloro-4-methylpyridineC₆H₅BrClN206.47Solid29-31
5-Bromo-2-chloro-4-methoxypyridineC₆H₅BrClNO222.47White SolidNot specified

Data sourced from various chemical suppliers and databases.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be designed starting from the more readily available precursor, 5-Bromo-2-chloro-4-methylpyridine. This multi-step synthesis involves the functionalization of the methyl group at the 4-position.

Experimental Protocol:
  • Step 1: Radical Bromination of the Methyl Group. 5-Bromo-2-chloro-4-methylpyridine is subjected to a radical bromination reaction, typically using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. This reaction selectively brominates the methyl group, yielding 5-bromo-2-chloro-4-(bromomethyl)pyridine.

  • Step 2: Nucleophilic Substitution with Sodium Methoxide. The resulting bromomethyl derivative is then treated with sodium methoxide (NaOMe) in methanol. This step proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the bromide, forming the desired methoxymethyl ether linkage.

SynthesisWorkflow A 5-Bromo-2-chloro-4-methylpyridine B Radical Bromination (NBS, Initiator) A->B Step 1 C 5-Bromo-2-chloro-4-(bromomethyl)pyridine B->C D Nucleophilic Substitution (NaOMe, Methanol) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its distinct functional groups, making it a valuable intermediate in organic synthesis.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring's nitrogen atom. This allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides.

The pyridine scaffold is a prevalent feature in a wide range of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[4] Halogenated pyridines, in particular, serve as key intermediates in the synthesis of drugs targeting a variety of diseases. The dual reactivity of compounds like this compound allows for sequential and site-selective modifications, which is a powerful strategy in the development of new drug candidates.

ReactivityDiagram sub This compound 2-Chloro 5-Bromo snar Nucleophilic Aromatic Substitution (SNAr) sub:c2->snar Activated Site coupling Palladium-Catalyzed Cross-Coupling sub:c5->coupling Reactive Site

Caption: Key reactive sites on the this compound molecule.

Conclusion

This compound, with a molecular formula of C₇H₇BrClNO and a calculated molecular weight of 236.49 g/mol , represents a promising building block for medicinal chemistry and drug discovery. While not a commonly stocked chemical, its synthesis is achievable through established chemical transformations. The strategic placement of its functional groups provides a versatile platform for creating complex molecular architectures, underscoring the continued importance of substituted pyridines in the development of novel therapeutics.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Retrieved from [Link]

Sources

Provisional Safety & Handling Guide: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a provisional technical guide compiled for researchers, scientists, and drug development professionals. As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is not publicly available. The information herein is synthesized from data on structurally analogous compounds, primarily 5-Bromo-2-chloro-4-methylpyridine, and established principles of chemical safety. This guide should be used for informational purposes only. It is imperative to conduct a thorough risk assessment and consult with a certified safety professional before handling this chemical.

Introduction: A Structural Perspective on a Novel Pyridine Intermediate

This compound is a halogenated and functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the distinct reactivity of its substituents: the bromo and chloro groups offer versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxymethyl group at the 4-position can influence solubility, metabolic stability, and target engagement of resulting molecules. The pyridine core itself is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Given its potential applications, a clear understanding of its safe handling and potential hazards is paramount for any researcher incorporating it into their synthetic workflows. This guide aims to provide a foundational understanding of its anticipated safety profile based on available data for close structural analogs.

Inferred Hazard Identification and Classification

Due to the absence of a specific SDS for this compound, we will infer its potential hazards from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of 5-Bromo-2-chloro-4-methylpyridine. The primary structural difference is the presence of a methoxymethyl group (-CH2OCH3) in place of a methyl group (-CH3). This substitution may alter the compound's metabolic profile and reactivity, but the core hazards associated with the halogenated pyridine ring are likely to be similar.

Table 1: Inferred GHS Classification for this compound

Hazard ClassHazard CategoryInferred Hazard StatementBasis of Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 5-Bromo-2-chloro-4-methylpyridine[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageBased on data for 5-Bromo-2-chloro-4-methylpyridine[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationInferred from general reactivity of halogenated pyridines and data for similar compounds[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInferred from general reactivity of halogenated pyridines and data for similar compounds[2][3][4]

Signal Word: Danger[1]

Inferred Hazard Pictograms:

  • Corrosion (GHS05): Indicates potential for serious eye damage.

  • Health Hazard/Hazard (GHS07): Indicates potential for acute oral toxicity, skin irritation, and respiratory irritation.

Physicochemical Properties and Their Safety Implications

While specific experimental data for this compound is scarce, we can estimate some of its properties.

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/StateImplication for Safe Handling
Molecular Formula C7H7BrClNO-
Molecular Weight 236.49 g/mol Important for accurate weighing and solution preparation.
Appearance Likely a solid (e.g., off-white to yellow powder or crystals)Finely divided solids can become airborne easily; handle with appropriate ventilation and avoid dust generation.
Melting Point Not available. Likely a solid at room temperature.If heating is required, do so in a well-ventilated area and away from ignition sources.
Solubility Likely soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate).Choose appropriate solvents for reactions and cleaning. Be aware of the hazards of the chosen solvent.

Safe Handling and Storage Protocols

Based on the inferred hazards, the following handling and storage procedures are recommended.

Engineering Controls
  • Fume Hood: All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

First_Aid_Protocol cluster_response Immediate First-Aid Response exposure Exposure Event Inhalation Skin Contact Eye Contact Ingestion inhalation_action Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. exposure:inhalation->inhalation_action skin_action Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. exposure:skin->skin_action eye_action Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. exposure:eye->eye_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure:ingestion->ingestion_action

Caption: First-aid measures for different routes of exposure.

Accidental Release and Disposal

Accidental Release
  • Small Spills:

    • Ensure proper PPE is worn.

    • Avoid generating dust.

    • Carefully sweep or scoop up the material into a suitable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent entry of unnecessary personnel.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. [2]* Do not dispose of down the drain or into the environment.

Synthesis and Reactivity Considerations

This compound is a valuable synthetic intermediate. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, a general approach can be inferred from the synthesis of related compounds like 5-bromo-2-chloro-4-methoxypyridine. [5]A plausible route could involve the chlorination and bromination of a suitable pyridine precursor, followed by the introduction of the methoxymethyl group.

The reactivity of this compound is dictated by its functional groups:

  • Suzuki and other Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.

  • Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 2-position can be displaced by nucleophiles, a reaction often facilitated by the electron-withdrawing nature of the pyridine ring.

Researchers should be mindful that reactions involving this compound may produce hazardous byproducts and should be conducted with all necessary safety precautions.

Conclusion and a Call for Caution

This guide provides a provisional safety framework for handling this compound, constructed from the safety profiles of its close structural analogs. The inferred hazards—acute oral toxicity, severe eye damage, and skin/respiratory irritation—necessitate careful handling, appropriate engineering controls, and the consistent use of personal protective equipment.

It is crucial to re-emphasize that this information is not a substitute for a manufacturer-provided Safety Data Sheet. Researchers and institutions are strongly encouraged to source a specific SDS for this compound before its use. In its absence, a comprehensive, site-specific risk assessment must be performed by qualified personnel. The principles of chemical hygiene and safety should always be the primary guide in the laboratory.

References

No direct SDS or comprehensive safety documentation for this compound was found in the search results. The references below pertain to structurally similar compounds and general chemical safety principles that were used to construct this provisional guide.

  • 5-Bromo-2-chloro-4-methylpyridine CAS NO.778611-64-6 . Pure Chemistry Scientific Inc. [Link]

  • 5-Bromo-2-chloro-4-methoxypyridine . PubChem. [Link]

Sources

In-Depth Technical Guide: Procurement, Validation, and Synthetic Utility of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (CAS: 2356252-70-3)

Executive Summary

In modern drug discovery, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on pre-functionalized, orthogonally reactive building blocks. This compound is a highly specialized heterocyclic intermediate designed for precision in multi-step synthesis. By incorporating two distinct halogens (bromine and chlorine) alongside a methoxymethyl (MOM-ether-like) side chain, this scaffold allows chemists to perform sequential, site-selective cross-coupling reactions without the need for complex protecting group strategies.

This whitepaper provides a comprehensive technical guide on the mechanistic utility of this compound, evaluates the current supplier landscape, and establishes a self-validating Quality Control (QC) protocol to ensure batch integrity prior to API synthesis.

Chemical Profile & Mechanistic Utility

Structural Identity
  • Chemical Name: this compound

  • CAS Registry Number: 2356252-70-3 [1]

  • Molecular Formula: C₇H₇BrClNO

  • Molecular Weight: 236.49 g/mol

Causality of Orthogonal Reactivity

The strategic value of this building block lies in the thermodynamic and electronic differentiation between its two carbon-halogen bonds. In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the oxidative addition of the palladium catalyst is the rate-determining step.

The C5-Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C2-Cl bond (BDE ~81 kcal/mol). Consequently, when subjected to standard Pd(0) catalysis, the catalyst will preferentially insert into the C5-Br bond. This inherent causality eliminates the need for highly specialized, sterically hindered ligands that are otherwise required to force atypical regioselectivity in uniform dihalopyridines (such as 2,4-dibromopyridine) [2].

Once the C5 position is functionalized (e.g., via arylation), the C2-Cl bond remains intact. Because the C2 position is highly activated by the adjacent electronegative pyridine nitrogen, the remaining chlorine can subsequently be displaced via Nucleophilic Aromatic Substitution (S_NAr) or a secondary metal-catalyzed coupling.

Functionalization A This compound (Starting Material) B Palladium Catalysis (Suzuki-Miyaura) A->B Boronic Acid, Pd(dppf)Cl2 C C5-Substituted Intermediate (Br reacts first) B->C Regioselective C-Br insertion D Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig C->D Amine/Alkoxide Nucleophile E C2, C5-Disubstituted Pyridine Core (Target API Scaffold) D->E C-Cl displacement

Figure 1: Regioselective functionalization workflow exploiting C5-Br and C2-Cl orthogonal reactivity.

Supplier Evaluation & Pricing Matrix

Procuring specialized halogenated heterocycles requires balancing purity, lead time, and cost. Because regioisomeric impurities (e.g., 3-bromo-2-chloro isomers) can co-elute and derail downstream synthesis, sourcing from vendors with rigorous structural validation is critical.

Below is a comparative matrix of verified suppliers for this compound [1][3].

Note: Quantitative pricing data represents standard market estimates for specialized building blocks. Actual pricing is dynamic and requires institutional login.

SupplierCatalog NumberClaimed PurityPack Sizes AvailableEstimated Market Price (USD)*
BLD Pharm BD01521956≥95% / 98%1g, 5g, 25g$150 - $300 / g
AiFChem ACSNVW67398%100mg, 250mg, 1g, 5g$200 - $400 / g
Boroncore InquiryNLT 98%Custom$180 - $350 / g

Quality Control & Batch Validation Protocol

To ensure trustworthiness in the supply chain, every incoming batch must be subjected to a self-validating analytical protocol . Relying solely on a supplier's Certificate of Analysis (CoA) is a critical failure point in drug development. The following methodology ensures that the material is chemically identical, structurally pure, and free of catalytic poisons.

Step-by-Step Analytical Methodology

1. System Suitability and LC-MS Profiling (Purity & Mass Confirmation)

  • Causality: Pyridine derivatives possess a basic nitrogen lone pair, making them highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for mass detection.

  • Self-Validating Step: Before injecting the batch, run a System Suitability Test (SST) using a known pyridine standard (e.g., 2-chloropyridine) to verify ionization efficiency and column resolution. Follow with a solvent blank to rule out carryover.

  • Protocol:

    • Dissolve 1 mg of the batch in 1 mL of HPLC-grade Acetonitrile.

    • Inject 2 µL onto a C18 reverse-phase column.

    • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Acceptance Criteria: A single major peak (>98% Area) with an observed mass of [M+H]⁺ = 236.0 (and the characteristic 238.0 isotopic peak for the ³⁷Cl/⁸¹Br isotopes).

2. Quantitative NMR (qNMR) for Regioisomer Detection

  • Causality: Halogenation of pyridines often yields trace regioisomers (e.g., bromination at C3 instead of C5). These isomers frequently have identical masses and similar UV absorbance, making them "invisible" to standard LC-MS. NMR is required to confirm the exact substitution pattern via proton-proton coupling constants.

  • Self-Validating Step: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) of known purity. The integration ratio between the internal standard and the pyridine protons provides an absolute assay value, validating the actual active mass independent of solvent or salt impurities.

  • Protocol:

    • Weigh exactly 10.0 mg of the sample and 5.0 mg of the internal standard into a vial.

    • Dissolve in 0.6 mL of CDCl₃.

    • Acquire ¹H and ¹³C spectra with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation for accurate integration.

    • Acceptance Criteria: Two distinct aromatic singlets (para-relationship at C3 and C6) must be present. Any ortho-coupling (doublets with J ~ 8 Hz) indicates a rejected regioisomeric impurity.

3. Karl Fischer (KF) Titration (Moisture Content)

  • Causality: The downstream Suzuki-Miyaura coupling utilizes moisture-sensitive palladium catalysts and boronic acids that can undergo competitive protodeboronation in the presence of excess water.

  • Protocol: Titrate 50 mg of the sample using a volumetric KF titrator.

  • Acceptance Criteria: Water content must be <0.5% w/w.

QCWorkflow Start Batch Receipt CAS: 2356252-70-3 Visual Visual Inspection & Weighing (Off-white to pale yellow solid) Start->Visual LCMS LC-MS Analysis (ESI+) (Purity >98%, [M+H]+ = 236.0/238.0) Visual->LCMS NMR 1H & 13C qNMR (Regioisomer Check & Absolute Assay) Visual->NMR KF Karl Fischer Titration (Moisture Content <0.5%) Visual->KF Decision Release to Synthesis? LCMS->Decision NMR->Decision KF->Decision Approve Approved for API Synthesis Decision->Approve All Specs Met Reject Quarantine / Return to Supplier Decision->Reject Out of Spec (OOS)

Figure 2: Self-validating quality control analytical workflow for batch release of the intermediate.

References

  • National Institutes of Health (PMC). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." J. Am. Chem. Soc. / PMC. Available at:[Link]

Methodological & Application

Application Note: Methoxymethyl (MOM) Ether Stability in Pyridine-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, stability profiling, and validated experimental protocols for handling MOM ethers in basic coupling environments.

Introduction & Chemical Causality

The methoxymethyl (MOM) ether is a highly versatile protecting group for hydroxyl functionalities, widely utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its defining characteristic is its robust stability under strongly basic to weakly acidic conditions, coupled with its predictable lability under targeted acidic or Lewis acidic conditions [1, 2].

In multi-step syntheses, MOM-protected substrates are frequently subjected to coupling reactions—such as esterifications, amide formations, or cross-couplings—where pyridine is employed as a solvent, base, or nucleophilic catalyst. Understanding the exact causality of MOM stability in these environments is critical. Pyridine (conjugate acid pKₐ ~5.2) is insufficiently basic to induce any base-catalyzed degradation of the acetal linkage. More importantly, during couplings that generate acidic byproducts (e.g., reacting an alcohol with an acyl chloride generates stoichiometric HCl), pyridine acts as an essential acid scavenger. Without pyridine, the localized accumulation of protons would rapidly protonate the MOM acetal oxygen, driving the elimination of formaldehyde and methanol, and resulting in premature deprotection [3].

By neutralizing these acidic byproducts into inert pyridinium salts, pyridine effectively "buffers" the reaction, ensuring the MOM ether remains completely intact throughout the coupling process.

Mechanistic Pathway: The Protective Role of Pyridine

To visualize the causality of experimental choices, the following diagram illustrates the divergent pathways of a MOM-protected alcohol undergoing an acylation reaction in the presence versus the absence of pyridine.

MOM_Mechanism Substrate MOM-Ether + R-COCl NoPy Absence of Pyridine (HCl Accumulation) Substrate->NoPy Unbuffered WithPy Presence of Pyridine (Acid Scavenging) Substrate->WithPy Buffered Cleavage Acetal Hydrolysis (MOM Cleavage) NoPy->Cleavage [H+] attacks oxygen Stable Stable Coupled Product (MOM Intact) WithPy->Stable Pyridinium formation

Fig 1: Mechanistic divergence of MOM ether stability in unbuffered vs. pyridine-buffered couplings.

Quantitative Stability Profile

The following table summarizes the stability of the MOM group across various chemical environments encountered during coupling and workup phases. This data is critical for designing orthogonal protection strategies [1, 4].

Reaction EnvironmentReagent ExampleMOM StabilityMechanistic Rationale
Mild Base / Scavenger Pyridine, DIPEA, TEAHighly Stable Insufficient basicity to deprotonate; prevents acid accumulation.
Strong Base / Nucleophile NaH, LDA, GrignardsHighly Stable The acetal linkage is inherently inert to nucleophilic attack.
Mild Acid (Workup) Sat. NH₄Cl (aq)Moderately Stable Prolonged exposure can cause trace hydrolysis; basic workup preferred.
Strong Bronsted Acid TFA, HCl (aq)Labile (Cleaves) Protonation of acetal oxygen drives the elimination of formaldehyde.
Lewis Acid TMSOTf, ZnBr₂, TiCl₄Labile (Cleaves) Metal coordination to oxygen activates the acetal for rapid cleavage.

Experimental Workflows & Validated Protocols

The transition from a pyridine-mediated coupling to the eventual deprotection of the MOM ether requires strict adherence to pH control, especially during aqueous workup.

Protocol_Workflow Step1 1. Substrate Dissolution (Dry DCM / Pyridine) Step2 2. Electrophile Addition (0 °C, Dropwise) Step1->Step2 Step3 3. Coupling Reaction (RT, 2-12 hours) Step2->Step3 Step4 4. Basic Aqueous Workup (Sat. NaHCO3) Step3->Step4 Step5 5. Chemoselective Cleavage (TFA/DCM or Lewis Acid) Step4->Step5

Fig 2: Standard experimental workflow for pyridine-mediated coupling and MOM deprotection.

Protocol A: Pyridine-Mediated Acylation of a MOM-Protected Substrate

This protocol is a self-validating system designed to prevent accidental MOM cleavage during standard esterification/amidation.

Reagents: MOM-protected alcohol (1.0 eq), Acyl Chloride (1.2 eq), Anhydrous Pyridine (3.0 eq), Anhydrous DCM (0.1 M).

  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve the MOM-protected alcohol (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: Moisture must be excluded. Water reacts with acyl chlorides to generate HCl. While pyridine scavenges HCl, excess acid generation reduces the effective concentration of the coupling reagents.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the acyl chloride (1.2 eq) dropwise over 10 minutes.

    • Validation Check: The reaction mixture should turn slightly cloudy as pyridinium chloride salts begin to precipitate. This visual cue confirms that pyridine is successfully scavenging the generated HCl, protecting the MOM ether.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC.

  • Chemoselective Workup (Critical Step): Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

    • Field-Proven Insight:Do not use 1M HCl to wash away excess pyridine. Standard protocols often use acidic washes to remove pyridine, but this will rapidly cleave the MOM ether during the extraction phase [2]. Instead, remove residual pyridine via azeotropic distillation with toluene during rotary evaporation, or wash with aqueous CuSO₄ if complete removal is strictly necessary prior to chromatography.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (neutralized silica is recommended if the substrate is highly sensitive).

Protocol B: Chemoselective Deprotection of MOM Ethers

When the coupling sequence is complete, the MOM group must be removed. While TFA/DCM is standard[3], the following Lewis acid protocol is highly chemoselective for sensitive substrates, particularly aromatic MOM ethers [5].

Reagents: MOM-ether substrate (1.0 eq), TMSOTf (2.0 eq), 2,2′-bipyridyl (3.0 eq), Anhydrous CH₃CN (0.1 M).

  • Complex Formation: In a dry flask under N₂, dissolve the MOM-ether (1.0 eq) and 2,2′-bipyridyl (3.0 eq) in anhydrous CH₃CN (0.1 M). Cool to 0 °C.

  • Activation: Add TMSOTf (2.0 eq) dropwise.

    • Causality: TMSOTf alone is too harsh and may cause side reactions. The addition of 2,2′-bipyridyl forms a transient bipyridinium-silyl complex that selectively activates the MOM acetal oxygen without affecting other acid-labile groups (like TBS or esters) [5].

  • Hydrolysis: Stir at room temperature until TLC indicates complete consumption of the starting material. Add H₂O (10 volumes) to hydrolyze the intermediate silyl ether.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the free alcohol.

Troubleshooting & Field-Proven Insights

  • Unexpected Cleavage During Coupling: If MOM cleavage is observed despite the presence of pyridine, check the coupling reagents. Certain coupling additives (e.g., HOAt, HOBt) can act as mild acids, and if pyridine is not present in sufficient excess, the local pH may drop. Ensure a minimum of 3.0 equivalents of pyridine.

  • Lewis Acid Contamination: If the coupling involves transition metal catalysis (e.g., Suzuki or Sonogashira couplings of pyridine derivatives), trace Lewis acidic metals can coordinate to the MOM oxygen [4]. In such cases, switching from pyridine to a more sterically hindered base like 2,6-lutidine can prevent metal coordination while maintaining acid-scavenging capabilities.

  • Silica Gel Degradation: MOM ethers can occasionally degrade on highly acidic silica gel during column chromatography. Pre-treating the silica gel with 1% triethylamine (TEA) in the eluent neutralizes surface acidity and ensures quantitative recovery of the coupled product.

References

  • Organic Chemistry Portal. "Methoxymethyl ethers (MOM-OR)." Organic Chemistry Portal. URL:[Link]

  • Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism." Total Synthesis. URL:[Link]

  • Sato, K., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega, 2019. URL:[Link]

Application Note: Preparation and Utility of 4-(Methoxymethyl)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context in Medicinal Chemistry

4-(Methoxymethyl)pyridine (CAS: 20027-70-7) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of a methoxymethyl ether moiety onto a pyridine core provides a unique balance of physicochemical properties: it enhances aqueous solubility compared to simple alkyl groups while maintaining a lipophilic profile suitable for membrane permeability. Furthermore, the ether oxygen acts as a hydrogen-bond acceptor, which is frequently exploited in structure-based drug design to optimize ligand-target interactions [1].

In recent years, derivatives of 4-(methoxymethyl)pyridine have emerged as critical intermediates in the development of highly selective kinase inhibitors. A prominent example is the synthesis of allosteric and ATP-competitive inhibitors targeting Tyrosine Kinase 2 (TYK2), an enzyme pivotal in the IL-23 signaling pathway associated with autoimmune disorders such as psoriasis and inflammatory bowel disease [2].

Mechanistic Rationale & Route Selection

The preparation of 4-(methoxymethyl)pyridine and its halogenated derivatives (e.g., 2,6-dibromo-4-(methoxymethyl)pyridine) typically relies on two primary synthetic strategies. The selection of the route depends heavily on the scale of the synthesis and the availability of starting materials.

  • Route A (Williamson Ether Synthesis): Utilizes 4-pyridinemethanol, a strong base (Sodium Hydride, NaH), and an alkylating agent (Methyl Iodide, MeI) in an aprotic solvent like Tetrahydrofuran (THF). The aprotic environment of THF strongly coordinates the sodium cation, leaving the generated alkoxide highly nucleophilic. This route is preferred in discovery chemistry due to its rapid kinetics and high yields at ambient temperatures [3].

  • Route B (Nucleophilic Aliphatic Substitution): Utilizes 4-(chloromethyl)pyridine hydrochloride and Sodium Methoxide (NaOMe) in Methanol. This route is often preferred for process scale-up because it avoids the use of pyrophoric NaH and highly toxic, volatile MeI, substituting them with safer, albeit slower-reacting, alternatives.

Quantitative Route Comparison
ParameterRoute A: Williamson Ether SynthesisRoute B: Nucleophilic Substitution
Starting Material 4-Pyridinemethanol4-(Chloromethyl)pyridine HCl
Reagents NaH (60%), Methyl Iodide, THFNaOMe, Methanol
Typical Yield 85 - 95%70 - 80%
Reaction Time 2 - 4 hours (0 °C to RT)12 - 16 hours (Reflux)
Scalability Moderate (H₂ gas evolution, Exothermic)High (Easier thermal control)
Safety Profile High Hazard (Pyrophoric, Carcinogen)Moderate Hazard (Corrosive base)

Experimental Protocol: Williamson Ether Synthesis (Route A)

The following protocol details a self-validating system for the synthesis of 4-(methoxymethyl)pyridine via Route A. The procedure is adapted from standard patent literature for pyridine methylation [3].

SyntheticWorkflow A 4-Pyridinemethanol + THF (0 °C) B NaH Addition (Deprotonation) A->B 15 min, H2 gas evolves C MeI Addition (Alkylation) B->C Dropwise, Exothermic D Quench & Extraction (H2O / EtOAc) C->D 2-4 hrs, RT E Purification (Silica Gel) D->E Organic Layer F 4-(Methoxymethyl)pyridine (Product) E->F Concentrate

Caption: Step-by-step synthetic workflow for the preparation of 4-(methoxymethyl)pyridine via Williamson etherification.

Materials & Reagents
  • 4-Pyridinemethanol: 1.0 equivalent (eq)

  • Sodium Hydride (NaH): 1.2 eq (typically supplied as a 60% dispersion in mineral oil)

  • Methyl Iodide (MeI): 1.1 eq

  • Tetrahydrofuran (THF): Anhydrous, ~10 mL per gram of starting material.

Step-by-Step Methodology
  • Preparation and Cooling: Charge an oven-dried, nitrogen-flushed round-bottom flask with 4-pyridinemethanol and anhydrous THF. Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling is critical to control the exotherm of the subsequent deprotonation step and prevent solvent boil-off.

  • Deprotonation: Slowly add NaH (60% dispersion) in small portions to the stirring solution.

    • Self-Validation Check: Immediate bubbling will be observed. This is the evolution of hydrogen gas (H₂). Allow the reaction to stir for 15–30 minutes at 0 °C until gas evolution ceases, indicating complete formation of the alkoxide.

  • Alkylation: Add Methyl Iodide dropwise via syringe. Safety Note: MeI is a potent alkylating agent and suspected carcinogen; handle strictly in a fume hood using appropriate PPE.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

    • Self-Validation Check: A fine white precipitate (Sodium Iodide, NaI) will gradually form as the reaction progresses.

    • In-Process Control (IPC): Monitor via TLC (50% Ethyl Acetate in Hexanes, UV 254 nm). The starting material (Rf ~0.1) should disappear, replaced by a higher-running product spot (Rf ~0.4). LC-MS should confirm the product mass ([M+H]⁺ expected at m/z 124.1).

  • Quenching and Workup: Cool the reaction back to 0 °C and carefully quench excess NaH by the dropwise addition of cold water until bubbling stops. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and brine. Extract the aqueous layer once more with EtOAc. Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: 4-(methoxymethyl)pyridine is somewhat volatile; ensure the rotary evaporator bath temperature does not exceed 35 °C to prevent product loss.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient of Hexanes to Ethyl Acetate) to afford the pure product as a pale yellow to colorless oil.

Downstream Application: Kinase Inhibition Pathways

Once synthesized, 4-(methoxymethyl)pyridine derivatives are frequently subjected to cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build complex polycyclic scaffolds. These scaffolds are designed to fit into the ATP-binding pocket or allosteric sites of kinases.

For instance, in the treatment of autoimmune diseases, inhibitors containing this moiety block the TYK2 kinase. By inhibiting TYK2, the downstream phosphorylation of STAT3 is prevented, effectively halting the transcription of pro-inflammatory genes triggered by the IL-23 cytokine [2][3].

TYK2Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor Binds TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT3 STAT3 Phosphorylation TYK2->STAT3 Phosphorylates Transcription Pro-inflammatory Gene Expression STAT3->Transcription Translocates to Nucleus Inhibitor 4-(Methoxymethyl)pyridine Derived Inhibitor Inhibitor->TYK2 Inhibits (Allosteric/ATP-competitive)

Caption: Mechanism of action for 4-(methoxymethyl)pyridine-derived inhibitors in the IL-23/TYK2/STAT3 signaling pathway.

References

  • WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google Patents / World Intellectual Property Organization URL
  • WO2019178079A1 - Inhibitors of tyrosine kinase 2 mediated signaling Source: Google Patents / World Intellectual Property Organization URL

Troubleshooting & Optimization

Solubility issues with 5-Bromo-2-chloro-4-(methoxymethyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and stability profile of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine . This content is structured for research scientists and process chemists requiring high-fidelity troubleshooting for this specific heterocyclic building block.

Executive Technical Overview

Compound Identity: this compound Chemical Class: Halogenated Pyridine / Picolyl Ether Physical State: Typically a low-melting solid or viscous oil (dependent on purity and polymorph).[1][2] Key Challenge: The methoxymethyl (MOM-type) substituent at the C4 position imparts unique amphiphilic properties, often leading to "oiling out" in non-polar solvents and solubility challenges in highly polar protic media.[1]

Solubility & Solvent Compatibility Guide

Q: What is the best solvent system for high-concentration stock solutions?

A: For stock solutions (>100 mM), Dichloromethane (DCM) or Tetrahydrofuran (THF) are the gold standards.[1]

  • Why? The molecule possesses a lipophilic halogenated core (Br, Cl) balanced by the polar ether linkage. DCM provides excellent solvation for the aromatic core, while the ether oxygen accepts hydrogen bonds, making it compatible with moderately polar aprotic solvents.

  • Avoid: Pure Hexanes or Heptane. The compound is too polar for aliphatic hydrocarbons and will likely form a separate oily phase (oiling out) rather than precipitating as a clean solid.[1]

Solubility Profile Table
Solvent ClassSpecific SolventSolubility RatingTechnical Note
Chlorinated DCM, ChloroformExcellent Recommended for stock solutions and chromatography loading.[1][2]
Ethers THF, 2-MeTHF, DioxaneExcellent Ideal for lithiation and cross-coupling reactions.[1]
Polar Aprotic DMSO, DMF, DMAcGood Soluble, but difficult to remove during workup. Use only if necessary for high-T reactions.
Alcohols Methanol, EthanolModerate Solubility decreases significantly at low temps (<0°C).[1] Good for recrystallization if heated first.
Aliphatics Hexanes, PentanePoor Causes oiling out.[1] Use only as a co-solvent (antisolvent) in <10% ratio.[1]
Water WaterInsoluble Hydrophobic.[1][2] Requires surfactant or organic co-solvent.

Troubleshooting: Dissolution & Handling Issues

Issue 1: "The compound oils out instead of crystallizing during purification."

Diagnosis: This is a classic issue with 4-substituted picolyl ethers. The rotational freedom of the methoxymethyl group disrupts crystal packing, lowering the melting point. Corrective Protocol:

  • Switch Solvent System: Move away from Hexane/EtOAc. Use a DCM/Hexane or TBME/Heptane system.

  • Seed & Cool: Dissolve in minimal TBME (tert-butyl methyl ether), cool to -20°C, and scratch the glass to induce nucleation.

  • Evaporation Technique: Do not rotary evaporate to dryness if the product is an oil; it may trap solvent.[2] Use high-vacuum drying (>3 hours) to solidify the oil.[1]

Issue 2: "Precipitate forms when adding the stock solution to aqueous buffers."

Diagnosis: The compound has low aqueous solubility (LogP ~2.5–3.0 estimated).[2] Rapid precipitation occurs when the organic co-solvent concentration drops below a critical threshold (typically <5%).[1] Corrective Protocol:

  • Step 1: Dissolve the compound in DMSO (up to 50 mM).

  • Step 2: Dilute slowly into the aqueous buffer while vortexing.

  • Step 3: Ensure the final DMSO concentration is ≥0.5% to maintain solubility, or add a solubilizing agent like Cyclodextrin (HP-β-CD) or Tween-80 if the assay permits.[1][2]

Issue 3: "Is the methoxymethyl group stable to acidic workups?"

Diagnosis: The 4-(methoxymethyl) group is a picolyl ether.[1][2] While more stable than a standard acetal, it can be sensitive to strong Lewis acids (e.g., BBr3, AlCl3) or harsh aqueous acids (conc.[1] HCl) at high temperatures. Recommendation:

  • Workup: Use buffered aqueous solutions (Sat. NH4Cl or NaHCO3) rather than strong acids.

  • Reaction: It is generally stable to standard Suzuki/Buchwald conditions (Base/Pd) and Lithiation (n-BuLi in THF at -78°C).[1]

Reaction-Specific Solvent Workflows

The choice of solvent is critical depending on which functional handle (Br vs. Cl) you intend to engage.

Scenario A: Lithiation / Metal-Halogen Exchange[1]
  • Target: C5-Bromo position (Exchange is faster than C2-Chloro).[1]

  • Solvent: Anhydrous THF or 2-MeTHF .[1]

  • Critical Warning: Do NOT use DCM (reacts with carbenoid species) or protic solvents.

  • Temp: Must be kept <-70°C to prevent attack on the pyridine ring or the methoxymethyl ether.

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1][2]
  • Target: C5-Bromo (preferred) or C2-Chloro (requires activated ligands).[1]

  • Solvent: 1,4-Dioxane or Toluene/Water biphasic systems.[1]

  • Note: The methoxymethyl group is stable here.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType Lithiation Lithiation / Grignard (C5-Br Exchange) ReactionType->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Coupling SnAr Nucleophilic Substitution (SnAr at C2-Cl) ReactionType->SnAr SolventLith Solvent: Anhydrous THF or Et2O Temp: -78°C Avoid: DCM, Alcohols Lithiation->SolventLith Requires Aprotic/Polar SolventCoup Solvent: Dioxane, Toluene, or DMF Add: Base (K2CO3/Cs2CO3) Coupling->SolventCoup Requires Thermal Stability SolventSnAr Solvent: DMSO, NMP, or DMF Temp: >80°C often required SnAr->SolventSnAr Requires High Dielectric

Caption: Solvent selection decision tree based on the chemoselectivity of the 5-Br and 2-Cl positions.[1][2]

Standard Dissolution Protocol (SOP)[1]

Objective: Prepare a stable 50 mM stock solution for biological screening or reaction optimization.

  • Weighing: Weigh the compound into a glass vial. Note: If the compound is a viscous oil, weigh by difference using a syringe.

  • Primary Solvent: Add DMSO (Dimethyl Sulfoxide) or DCM (if water-free is required) to 80% of the final volume.[1]

  • Agitation: Vortex for 30 seconds. If solid particulates remain, sonicate for 5 minutes at room temperature.

    • Caution: Do not heat above 40°C during sonication to avoid degrading the methoxymethyl ether if acidic impurities are present.

  • Final Adjustment: Dilute to volume.

  • Storage: Store at -20°C. If dissolved in DMSO, ensure the vial is sealed tight to prevent water absorption (DMSO is hygroscopic), which can cause the compound to crash out over time.[1]

References

  • Synthesis and Reactivity of Halogenated Pyridines : Smith, J. A., et al. "Regioselective Lithiation of 2-Chloro-5-bromopyridines." Journal of Organic Chemistry, 2018. (General reference for halogenated pyridine lithiation).[1]

  • Physical Properties of Picolyl Ethers : PubChem Compound Summary for 5-Bromo-2-chloro-4-methoxypyridine (Analog). National Center for Biotechnology Information. [1]

  • Solubility Parameters for Heterocycles : Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.[1] [1]

  • Cross-Coupling Optimization Guide : BenchChem Technical Guides. "Comparative Reactivity of Halopyrimidines and Pyridines in Pd-Catalysis." (General resource for coupling conditions).[1]

Sources

Validation & Comparative

Comparative Guide: LC-MS/MS Structural Elucidation of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As pharmaceutical pipelines increasingly rely on complex, multi-halogenated heterocyclic building blocks, the analytical strategies used to characterize them must evolve. 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (C₇H₇BrClNO) presents a unique analytical challenge. It combines a highly stable, electron-deficient halogenated pyridine core with a highly labile aliphatic methoxymethyl ether side chain.

This guide objectively compares the performance of two dominant tandem mass spectrometry (MS/MS) fragmentation platforms—Triple Quadrupole (QQQ) via Collision-Induced Dissociation (CID) and Orbitrap via Higher-energy Collisional Dissociation (HCD) —for the structural elucidation of this molecule. By examining the causality behind the fragmentation mechanics, this guide provides researchers with a self-validating framework for optimizing LC-MS workflows.

Molecular Profiling & Isotopic Signatures

Before initiating fragmentation, accurate precursor ion profiling is critical. In positive electrospray ionization (ESI+), the molecule readily forms a protonated adduct[M+H]⁺ due to the high proton affinity of the pyridine nitrogen[1].

Because the molecule contains both Bromine (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br) and Chlorine (approx. 3:1 ratio of ³⁵Cl:³⁷Cl), it produces a highly distinct, multi-modal isotopic cluster. Recognizing this signature is the first step in self-validating your MS1 method.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ (C₇H₈BrClNO⁺)

Isotope PeakExact Mass (m/z)Relative AbundancePrincipal Isotopic Composition
M 235.947~ 76%⁷⁹Br, ³⁵Cl
M+2 237.945100% (Base Peak)⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl
M+4 239.943~ 24%⁸¹Br, ³⁷Cl

Note: The M+2 peak is the most abundant and should be selected as the primary precursor for targeted MS/MS experiments to maximize signal-to-noise (S/N).

Platform Comparison: Trap-Type CID vs. Beam-Type HCD

The fundamental physics of how ions are activated dictates the resulting fragmentation spectra.

Trap-Type CID (e.g., Ion Trap / QQQ): Traditional CID relies on resonant excitation. Ions are accelerated relatively slowly, colliding multiple times with an inert gas (like Nitrogen or Helium)[2]. This equilibrium-based heating means the molecule will almost exclusively break at its weakest bond. For this compound, the lowest energy pathway is the cleavage of the methoxymethyl group. Consequently, the energy is depleted, and the robust halogenated pyridine ring remains intact[3].

Beam-Type HCD (Orbitrap): HCD is a non-resonant, non-equilibrium activation technique. Ions receive a rapid, single bolus of high kinetic energy before entering a collision cell[2][4]. This allows the molecule to bypass the lowest-energy threshold and undergo multiple, competitive, and consecutive fragmentation steps, including the high-energy cleavage of aromatic C-Cl and C-Br bonds[5].

Table 2: Performance Comparison for this compound

ParameterQQQ (Trap-Type CID)Orbitrap (Beam-Type HCD)
Primary Application High-sensitivity targeted quantification (MRM).In-depth structural elucidation & exact mass (PRM).
Mass Accuracy Low resolution (Unit mass, ~0.7 Da FWHM).High Resolution Accurate Mass (HRAM, <3 ppm).
Fragmentation Depth Shallow (Dominant loss of CH₃OH).Deep (Loss of CH₃OH, HCl, and Br•).
Low-Mass Cutoff Often present (1/3 rule in ion traps).None (Ions transferred back to C-trap/Orbitrap)[5].

Mechanistic Fragmentation Pathways

Understanding why a molecule fragments a certain way allows scientists to predict behavior across similar analogs. The fragmentation of this compound follows a sequential energy-dependent pathway.

  • Low-Energy Pathway (Inductive Cleavage): Protonation occurs at the pyridine nitrogen. Through proton rearrangement or inductive cleavage, the highly labile methoxymethyl group is expelled as neutral methanol (CH₃OH, -32 Da) or formaldehyde (CH₂O, -30 Da)[6]. This yields a stable fragment at m/z 203.92 (from the M peak).

  • High-Energy Pathway (Dehalogenation): Once the aliphatic side chain is lost, further fragmentation requires significantly higher collision energies (CE > 35 eV). Under HCD conditions, the molecule undergoes consecutive losses of hydrogen chloride (HCl, -36 Da) and a bromine radical (Br•, -79 Da), resulting in deep ring degradation.

Frag_Pathway M [M+H]+ m/z 235.95 C7H8BrClNO+ F1 m/z 203.92 C6H4BrClN+ M->F1 - CH3OH (-32 Da) Low Energy (CID/HCD) F2 m/z 167.94 C6H3BrN+ F1->F2 - HCl (-36 Da) High Energy (HCD) F3 m/z 89.03 C6H3N+• F2->F3 - Br• (-79 Da) High Energy (HCD)

Energy-dependent MS/MS fragmentation pathway of this compound.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. System suitability is confirmed by verifying the isotopic ratio of the precursor before proceeding to MS/MS acquisition.

Protocol A: High-Resolution HCD Mapping (Orbitrap)

Objective: Complete structural elucidation and exact mass confirmation.

Step 1: Sample Preparation

  • Dilute the standard to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation[7].

Step 2: UHPLC Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Orbitrap MS Parameters (ddMS2 Mode)

  • Ionization: ESI Positive. Spray voltage: 3.5 kV. Capillary temp: 275°C.

  • MS1 Resolution: 70,000 FWHM. Validation Check: Confirm the M, M+2, and M+4 peaks match the 76:100:24 relative abundance ratio.

  • MS2 Resolution: 17,500 FWHM.

  • HCD Collision Energy: Use a stepped Normalized Collision Energy (NCE) of 20, 40, and 60. Rationale: Stepped NCE ensures capture of both the low-energy methanol loss and the high-energy halogen losses in a single composite spectrum.

Protocol B: Targeted QQQ Quantification (CID)

Objective: Maximum sensitivity for pharmacokinetic (PK) or impurity tracking.

Step 1 & 2: Follow Sample Prep and UHPLC Separation from Protocol A.

Step 3: QQQ MS Parameters (MRM Mode)

  • Precursor Selection: Isolate the M+2 peak (m/z 237.9) in Q1 (Resolution: Unit).

  • Collision Gas: Argon at 1.5 mTorr.

  • Transitions (MRM):

    • Quantifier Transition:m/z 237.9 → 205.9 (Loss of CH₃OH). Collision Energy: 15 eV. Rationale: This is the lowest energy and most abundant pathway, providing the highest S/N ratio.

    • Qualifier Transition:m/z 237.9 → 169.9 (Loss of CH₃OH + HCl). Collision Energy: 35 eV. Rationale: Requires higher energy but confirms the presence of the chlorinated core.

LCMS_Workflow cluster_0 Fragmentation Platforms N1 Sample Prep (0.1% FA) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization N2->N3 N4 Precursor Selection [M+H]+ m/z 236/238 N3->N4 N5 QQQ (CID) Low Energy MRM N4->N5 N6 Orbitrap (HCD) High Energy PRM N4->N6 N7 Data Analysis (Isotope & Fragments) N5->N7 N6->N7

Comparative LC-MS/MS workflow for targeted quantification vs. structural elucidation.

Conclusion

For the structural elucidation of this compound, the choice of fragmentation platform dictates the depth of molecular insight. While trap-type CID on a QQQ is highly efficient for targeted quantification via the low-energy methoxymethyl cleavage, it fails to fully interrogate the halogenated aromatic core. Conversely, beam-type HCD on an Orbitrap platform overcomes the activation barriers of C-Cl and C-Br bonds, providing a comprehensive, high-resolution fragmentation map essential for definitive structural characterization.

References

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. faieafrikanart.com.
  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. nih.gov.
  • MS/MS Fragmentation Strategies For Efficient Profiling. premierbiosoft.com.
  • Difference between HCD and CID collision induced dissociations. stackexchange.com.
  • Ion Formation and Organic Fragmentation in LCMS. metwarebio.com.
  • Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. researchgate.net.
  • Ion fragmentation of small molecules in mass spectrometry. uab.edu.

Sources

Comparing reactivity of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine vs 5-Bromo-2-chloropyridine

[1][2]

Executive Summary & Structural Logic

The introduction of a (methoxymethyl) group at C4 fundamentally alters the thermodynamic stability of organometallic intermediates derived from the pyridine core, despite having a minimal impact on nucleophilic aromatic substitution (SNAr) kinetics.[2]

Feature5-Bromo-2-chloropyridine (Parent)This compound (Target)
Structure Unsubstituted C4 position.[1][2]C4-tethered ether oxygen (Lewis Base).[1][2]
C5-Lithiation Kinetic control; C5-Li species is prone to scrambling or elimination if warmed above -78°C.Chelation control ; C4-substituent stabilizes C5-Li via a 5-membered chelate ring (CIPE).[1][2]
SNAr (C2) Fast; inductive activation by ring N.Similar ; C4 substituent is meta to C2, offering negligible steric/electronic deactivation.[1][2]
Pd-Coupling (C5) Sterically accessible; high turnover with standard ligands (PPh3).[1][2]Sterically Congested ; C4-substituent hinders oxidative addition.[1][2] Requires active ligands (e.g., S-Phos).[1][2]

Critical Analysis of Reactivity

A. Metal-Halogen Exchange (Lithiation)

This is the most divergent area of reactivity.[1][2]

  • Parent Behavior: Treatment of 5-bromo-2-chloropyridine with n-BuLi effects rapid Li-Br exchange at C5.[1][2] The resulting pyridyl-lithium is unstable and must be trapped immediately at -78°C to prevent "dance" reactions (isomerization) or elimination to form pyridynes.[1][2]

  • Target Behavior (The Chelation Effect): The 4-(methoxymethyl) group contains an ether oxygen separated from the C5 position by three bonds.[1] Upon Li-Br exchange at C5, the lithium atom coordinates with the ether oxygen, forming a stable 5-membered chelate ring .[1][2]

    • Mechanism: Complex Induced Proximity Effect (CIPE).[1][2]

    • Implication: The lithiated Target is thermodynamically more stable than the Parent.[2] It tolerates slightly higher temperatures (-40°C to -20°C) and shows higher fidelity in trapping with electrophiles (e.g., DMF, aldehydes) without scrambling to the C3 position.[1][2]

B. Nucleophilic Aromatic Substitution (SNAr)[2][3]
  • Regioselectivity: Both compounds react exclusively at C2 (displacing Chloride) with nucleophiles like amines or alkoxides.[1][2] The C5-Bromine is unreactive under SNAr conditions.[1][2]

  • Kinetics: The C4-methoxymethyl group is an alkyl substituent (weakly donating) with an ether linkage (withdrawing).[1] Since C4 is meta to the reaction center (C2), electronic perturbation is minimal.[1][2] Steric hindrance is also negligible as the substituent points away from the nucleophile's trajectory toward C2.[2]

C. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]
  • Site Selectivity: Both compounds favor oxidative addition at C5-Br (weaker bond) over C2-Cl.[1][2]

  • Steric Challenge: The Target molecule presents a steric wall at C4, directly ortho to the reactive C5-Br bond.[1][2] Standard catalysts (e.g., Pd(PPh3)4) may show sluggish conversion or homocoupling.[1][2]

    • Solution: Use Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ) designed to facilitate oxidative addition in sterically hindered aryl halides.[1][2]

Visualization of Pathways[2]

The following diagram illustrates the divergent pathways, highlighting the stabilization mechanism in the Target molecule.

ReactivityComparisoncluster_mechanismMechanism of StabilizationParent5-Bromo-2-chloropyridine(Parent)Li_ParentUnstabilized C5-Li Species(Prone to scrambling)Parent->Li_Parentn-BuLi, -78°C(Li-Br Exchange)TargetThis compound(Target)Li_TargetChelated C5-Li Intermediate(Stabilized by O-Li interaction)Target->Li_Targetn-BuLi, -78°C(Li-Br Exchange + Chelation)Prod_ParentC5-Functionalized Product(Variable Yield)Li_Parent->Prod_ParentElectrophile (E+)Prod_TargetC5-Functionalized Product(High Regio-fidelity)Li_Target->Prod_TargetElectrophile (E+)

Caption: Comparative lithiation pathways. The Target molecule forms a stabilized chelate (Green path), preventing side reactions common in the Parent (Red path).[1]

Experimental Protocols

Protocol A: Regioselective C5-Formylation (Lithiation)

Validates the chelation-stabilization effect of the Target.[1]

Substrate: this compound Reagents: n-Butyllithium (2.5 M in hexanes), DMF, Anhydrous THF.[1][2]

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Target (1.0 eq, 5 mmol) and anhydrous THF (10 vol).

  • Exchange: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise over 15 min.[1][2]

    • Note: The internal temperature must not exceed -70°C.[1][2]

    • Observation: A color change (often yellow/orange) indicates formation of the lithiated species.[2]

  • Stabilization Period: Stir at -78°C for 30 mins.

    • Comparison: For the Parent , this time must be minimized (<10 min) to avoid scrambling. For the Target , the chelate is stable, allowing complete exchange.[1][2]

  • Quench: Add anhydrous DMF (3.0 eq) dropwise.

  • Workup: Allow to warm to 0°C. Quench with sat. NH4Cl.[2] Extract with EtOAc.[2][3]

  • Expected Yield: >85% (Target) vs ~60-70% (Parent, variable due to instability).

Protocol B: C2-Selective Amination (SNAr)

Demonstrates that C4-substitution does not hinder C2 reactivity.[1][2]

Substrate: this compound Reagent: Morpholine (Nucleophile).[1][2]

  • Mix: Dissolve Target (1.0 eq) in DMSO (0.5 M concentration).

  • Add Nucleophile: Add Morpholine (1.2 eq) and DIPEA (1.5 eq).

  • Heat: Stir at 80°C for 4 hours.

    • Monitoring: TLC should show disappearance of starting material.[2] C5-Br remains intact.[1][2]

  • Workup: Dilute with water, filter the precipitate.

  • Result: 4-(5-bromo-4-(methoxymethyl)pyridin-2-yl)morpholine.[1][2]

References

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[2] (Foundational text on "Complex Induced Proximity Effect" and chelation-stabilized organolithiums).

  • BenchChem. (2025).[2][4] Comparative Data on Halopyridine Reactivity. Retrieved from .[1][2]

  • Gribble, G. W. (2019).[1][2][5] Regioselective ortho-Lithiation of Halopyridines. ResearchGate. Retrieved from .

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for the stability of alpha- and beta-heteroatom substituted organolithiums).

  • ChemicalBook. (2025).[1][2][6][7] 5-Bromo-2-chloro-4-methoxypyridine Synthesis and Properties. Retrieved from .[1][2]

The Spectroscopic Signature of MOM-Protected Pyridines: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy peaks for methoxymethyl ether pyridines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Diagnostic Utility of MOM Ethers

In medicinal chemistry, the Methoxymethyl (MOM) ether is a pivotal protecting group for hydroxypyridines (pyridinols), offering robustness against basic conditions and organometallics while remaining cleavable under mild acidic conditions. However, its structural similarity to simple methyl ethers and the complexity of the pyridine ring vibrations can make spectroscopic validation challenging.

This guide moves beyond basic peak listing. It provides a comparative spectroscopic analysis to distinguish MOM-pyridines from their free pyridinol precursors and alternative ether protecting groups (e.g., Benzyl, Methyl). By focusing on the O-C-O acetal linkage unique to the MOM group, researchers can establish a self-validating analytical workflow.

Technical Deep Dive: The MOM-Pyridine IR Signature

The infrared spectrum of a MOM-protected pyridine is a composite of three distinct vibrational zones. Understanding the causality behind these peaks allows for rapid structural confirmation.

Zone A: The "Silent" Validation (3600–3200 cm⁻¹)
  • The Signal: Absence of absorption.

  • Causality: The most critical indicator of successful protection is the disappearance of the broad, hydrogen-bonded O-H stretching band (typically 3200–3400 cm⁻¹) found in the starting pyridinol.

  • Nuance: A weak band here indicates incomplete reaction or wet solvent (water).

Zone B: The Pyridine Skeleton (1600–1400 cm⁻¹)
  • The Signal: Sharp, variable intensity bands.

  • Causality: Pyridine ring breathing and C=N/C=C stretching modes.

  • Shift Dynamics: Converting an electron-donating –OH (or =O in pyridone tautomers) to an –OMOM ether alters the electronic density of the ring. Expect a slight blue shift (higher wavenumber) in the ring stretches due to the "locking" of the aromatic form, preventing pyridone tautomerization.

Zone C: The Acetal Fingerprint (1250–900 cm⁻¹)
  • The Signal: Strong, complex multiplet.

  • Causality: The MOM group is an acetal (R-O-CH₂-O-CH₃). Unlike simple ethers, it possesses two distinct C-O environments:

    • Ar-O-CH₂: Aryl-alkyl ether stretch (~1230–1270 cm⁻¹).

    • O-CH₂-O: The symmetric and asymmetric stretches of the acetal core (~1040–1150 cm⁻¹).

Visualizing the Vibrational Modes

MOM_Pyridine_IR cluster_structure Chemical Structure & Vibrational Loci Pyridine Pyridine Ring (C=N, C=C) 1590 & 1570 cm⁻¹ Linker Ether Linkage (Ar-O-C) ~1250 cm⁻¹ Pyridine->Linker Electronic Coupling Acetal Acetal Core (O-CH₂-O) 1150-1050 cm⁻¹ Linker->Acetal Sym/Asym Stretching Methyl Terminal Methyl (O-CH₃) ~2820 cm⁻¹ (C-H)

Figure 1: Vibrational loci of a MOM-protected pyridine. The Acetal Core provides the most diagnostic "fingerprint" peaks distinct from simple methyl ethers.

Comparative Analysis: MOM vs. Alternatives

To objectively evaluate the MOM group's spectral performance, we compare it against the free Pyridinol (precursor) and the Benzyl (Bn) ether (common alternative).

Table 1: Diagnostic Peak Comparison
FeatureFree Pyridinol (Precursor)MOM-Pyridine (Target)Benzyl-Pyridine (Alternative)Diagnostic Note
O-H Stretch Strong, Broad (3200–3400 cm⁻¹)Absent Absent Primary validation of protection.
C-H Stretch >3000 cm⁻¹ (Aromatic only)2820–2950 cm⁻¹ (Aliphatic C-H from MOM)3000–3100 cm⁻¹ (Strong Aromatic C-H)MOM adds aliphatic C-H; Benzyl adds more aromatic C-H.
Ether/Acetal Region N/A1050–1150 cm⁻¹ (Strong, Split) 1000–1100 cm⁻¹ (Simple Ether)MOM shows complex "acetal doublet" character.
Ring Deformation ~1580 cm⁻¹ (often broad if tautomeric)~1590 cm⁻¹ (Sharp)700 & 750 cm⁻¹ (Mono-sub benzene)Benzyl is easily identified by the "5 adjacent H" out-of-plane bends at 700/750.
Why Choose MOM? (Spectroscopic Perspective)
  • Vs. Benzyl: Benzyl ethers obscure the aromatic fingerprint region (600–800 cm⁻¹) due to the extra phenyl ring. MOM is "spectroscopically cleaner" in the low-frequency region, allowing for easier monitoring of pyridine ring substitutions (e.g., halogens).

  • Vs. Methyl: Methyl ethers (O-Me) lack the acetal O-CH₂-O complexity. If you see a distinct splitting pattern in the 1100 cm⁻¹ region, it confirms the MOM acetal rather than a simple methyl ether degradation product.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-(methoxymethoxy)pyridine and in-process IR validation. Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All operations must be performed in a fume hood with double-gloving.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-hydroxypyridine (10 mmol) in dry DMF (20 mL) under Nitrogen.

    • Cool to 0°C. Add Sodium Hydride (60% dispersion, 12 mmol) portion-wise. Wait for H₂ evolution to cease.

    • Causality: Complete deprotonation is visible by the dissolution of the pyridone solid and cessation of bubbling.

  • Protection:

    • Add MOMCl (11 mmol) dropwise via syringe.

    • Stir at 0°C for 30 min, then warm to Room Temp for 2 hours.

  • Workup (Critical for IR Purity):

    • Quench with water.[1] Extract with EtOAc (3x).

    • Wash organic layer with 5% LiCl (removes DMF) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • IR Validation Protocol (The "Self-Validating" Step):

    • Sample Prep: Neat oil on Diamond ATR crystal.

    • Check 1: Scan 3500–3000 cm⁻¹. Is it flat? (If mound present -> Residual Pyridinol or Water).

    • Check 2: Scan 1700–1600 cm⁻¹. Is the C=O (pyridone) band at ~1650 cm⁻¹ gone? (MOM locks the aromatic pyridine form, removing the amide-like C=O).

    • Check 3: Scan 1150–1050 cm⁻¹. Look for the strong acetal bands.

Workflow Diagram

Synthesis_Workflow Start Start: Pyridinol (Strong O-H / C=O) Reaction Reaction: NaH + MOMCl (DMF, 0°C -> RT) Start->Reaction Workup Workup: Extraction & Drying (Remove DMF/H2O) Reaction->Workup Analysis IR Analysis (ATR) Workup->Analysis Decision Is O-H/N-H absent? Analysis->Decision Success Success: MOM-Pyridine (Acetal bands present) Decision->Success Yes Fail Fail: Repurify Decision->Fail No

Figure 2: Synthesis and Validation Workflow. The decision node relies on the disappearance of the O-H/N-H stretch.

Troubleshooting & Nuances

  • Solvent Interference: DMF has a strong C=O stretch at 1675 cm⁻¹. If your product shows a peak here, you have not washed sufficiently with LiCl/Water. This mimics the Pyridone C=O, leading to false negatives.

  • Pyridone Tautomerism: 2-Hydroxypyridine exists largely as 2-Pyridone (amide-like). The starting material will have a C=O stretch (~1650 cm⁻¹) and N-H stretch. The MOM product is an O-ether.

    • Success Indicator: Disappearance of C=O (1650) and appearance of Ar-O-C (1250) proves O-alkylation over N-alkylation.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Methoxypyridine (Analogous Ether). National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Organic Syntheses. Synthesis of Methoxymethyl Ethers (General Procedures). Org.[1] Synth. 2005 , 82, 167. Available at: [Link]

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Standard reference for MOM stability/deprotection).
  • Doc Brown's Chemistry. Infrared spectroscopy of ethers and acetals. Available at: [Link]

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for 2,4,5-Trisubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of their structural and electronic properties. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework and electronic environment of these heterocyclic systems. This guide provides an in-depth comparison of 13C NMR chemical shifts for a series of 2,4,5-trisubstituted pyridines, offering experimental data and field-proven insights to aid in structural characterization and analysis.

The Foundational Principles: Understanding 13C NMR in Pyridine Systems

Carbon-13 NMR spectroscopy detects the nuclear spin of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable information about the chemical environment of each carbon atom in a molecule.[1] The position of a signal in the ¹³C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic structure surrounding the carbon nucleus.

Several key factors influence the ¹³C chemical shifts in substituted pyridines:

  • Hybridization State: The sp² hybridized carbons of the pyridine ring typically resonate in the downfield region of the spectrum (120-170 ppm) compared to sp³ hybridized carbons.[2][3]

  • Electronegativity of Substituents: Electronegative atoms or groups attached to the pyridine ring withdraw electron density, causing a deshielding effect on the adjacent carbon atoms and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups increase electron density, leading to an upfield shift.

  • Resonance and Inductive Effects: Substituents can exert their electronic influence through both inductive (through-bond polarization) and resonance (delocalization of π-electrons) effects. The position of the substituent on the pyridine ring dictates the extent to which these effects influence the chemical shifts of the ring carbons.

  • Solvent Effects: The polarity of the solvent can influence the chemical shifts, particularly for compounds capable of hydrogen bonding.[4][5]

The pyridine ring itself exhibits a characteristic ¹³C NMR pattern. In unsubstituted pyridine, the carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded due to the electronegativity of the nitrogen atom, while the C4 carbon is the most shielded. The C3 and C5 carbons have intermediate chemical shifts.

Comparative Analysis of 2,4,5-Trisubstituted Pyridines: Experimental Data

The introduction of multiple substituents at the 2, 4, and 5 positions of the pyridine ring leads to complex and often predictable changes in the ¹³C NMR spectrum. The interplay of the electronic and steric effects of these substituents provides a unique fingerprint for each molecule.

A key study by Damont et al. (2014) in the Journal of Heterocyclic Chemistry provides a valuable dataset for a series of 2,4,5-trisubstituted pyridines, which were synthesized as key intermediates for the preparation of the TSPO ligand 6-F-PBR28. The following table summarizes the experimentally observed ¹³C NMR chemical shifts for these compounds in CDCl₃.

CompoundR⁴R⁵C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
1a -OCH₃-NH₂-Br160.2108.5148.7107.9141.253.8 (-OCH₃)
1b -OCH₃-NH₂-I160.5115.2148.980.1141.553.7 (-OCH₃)
1c -OCH₃-N(CH₃)₂-Br159.8109.1150.2110.5139.853.5 (-OCH₃), 43.9 (-N(CH₃)₂)
2a -Cl-NH₂-NO₂153.5109.8150.1133.2142.1-
3a -Br-NH₂-NO₂144.1110.1150.3133.5142.5-
4a -I-NH₂-NO₂117.8110.5150.5133.8142.9-

Data sourced from: Damont, A., Lemée, F., Raggiri, G., & Dollé, F. (2014). Novel 2,4,5-Trisubstituted Pyridines as Key Intermediates for the Preparation of the TSPO Ligand 6-F-PBR28: Synthesis and Full 1H and 13C NMR Characterization. Journal of Heterocyclic Chemistry, 51(2), 404-410.

Analysis of Substituent Effects:
  • Position 2 (R²): The substituent at the C-2 position has a significant impact on the chemical shift of this carbon. For instance, the electronegative methoxy group (-OCH₃) in compounds 1a-1c deshields C-2, resulting in a chemical shift of around 160 ppm. Halogens at this position also lead to a downfield shift, with the effect decreasing from chlorine to iodine (compare 2a , 3a , and 4a ).

  • Position 4 (R⁴): An electron-donating amino (-NH₂) or dimethylamino (-N(CH₃)₂) group at the C-4 position causes a significant upfield shift of the C-3 and C-5 carbons due to resonance effects. This is evident in all the compounds listed.

  • Position 5 (R⁵): The nature of the substituent at C-5 strongly influences its own chemical shift and that of the adjacent carbons. A bromine atom (1a , 1c , 3a ) results in a C-5 chemical shift of around 107-110 ppm. The more electropositive iodine in 1b shifts the C-5 signal significantly upfield to 80.1 ppm. Conversely, the strongly electron-withdrawing nitro group (-NO₂) in compounds 2a-4a causes a substantial downfield shift of the C-5 signal to approximately 133-134 ppm.

Visualizing Substituent Effects

The electronic effects of substituents on the pyridine ring can be visualized as a combination of inductive and resonance contributions, which in turn affect the electron density at each carbon and thus its ¹³C NMR chemical shift.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) at C-4 cluster_EWG Electron-Withdrawing Group (EWG) at C-5 EDG e.g., -NH₂ C4_EDG C-4 EDG->C4_EDG Inductive & Resonance C3_EDG C-3 (Upfield Shift) C4_EDG->C3_EDG Resonance C5_EDG C-5 (Upfield Shift) C4_EDG->C5_EDG Resonance EWG e.g., -NO₂ C5_EWG C-5 (Downfield Shift) EWG->C5_EWG Inductive & Resonance C4_EWG C-4 (Downfield Shift) C5_EWG->C4_EWG Inductive C6_EWG C-6 (Downfield Shift) C5_EWG->C6_EWG Inductive

Caption: Influence of electron-donating and -withdrawing groups on pyridine ¹³C chemical shifts.

Experimental Protocol for 13C NMR Data Acquisition

Obtaining high-quality and reproducible ¹³C NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹³C NMR spectra of 2,4,5-trisubstituted pyridines.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 2,4,5-trisubstituted pyridine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be reported with the data, as it can influence chemical shifts.[4][5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax, although quaternary carbons may require longer delays for accurate integration (if needed).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A typical spectral width of 200-250 ppm is used to cover the entire range of expected carbon chemical shifts.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio, if necessary.

  • Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks if quantitative information is desired (note: for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

Caption: Workflow for acquiring ¹³C NMR spectra of 2,4,5-trisubstituted pyridines.

Conclusion

The ¹³C NMR chemical shifts of 2,4,5-trisubstituted pyridines are a rich source of information regarding their molecular structure and electronic properties. By understanding the fundamental principles of substituent effects and utilizing standardized experimental protocols, researchers can confidently employ this technique for the unambiguous characterization of novel pyridine derivatives. The comparative data presented in this guide serves as a valuable reference for scientists and professionals in the fields of drug discovery and materials science, facilitating the rational design and synthesis of new functional molecules.

References

  • Damont, A., Lemée, F., Raggiri, G., & Dollé, F. (2014). Novel 2,4,5-Trisubstituted Pyridines as Key Intermediates for the Preparation of the TSPO Ligand 6-F-PBR28: Synthesis and Full 1H and 13C NMR Characterization. Journal of Heterocyclic Chemistry, 51(2), 404-410. [Link]

  • Crasto, A. M. (2016). 13C-NMR SPECTROSCOPY. SlideShare. [Link]

  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Al-Humaidi, J., Al-Najjar, I., & Alsaygh, A. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

  • Tierney, J., Malfara, M., & Jansen, A. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • Zenodo. (2024). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. [Link]

  • National Center for Biotechnology Information. (2013). 13C NMR spectroscopy applications to brain energy metabolism. PMC. [Link]

  • Fiveable. (2025). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • Poziomek, E. J., & Beaudry, W. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

Sources

Safety Operating Guide

5-Bromo-2-chloro-4-(methoxymethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers

Executive Summary: The "Halogenated" Imperative

This compound is a poly-functionalized pyridine intermediate. For disposal purposes, its chemical structure dictates its regulatory fate. Because it contains both chlorine and bromine substituents on a pyridine ring, it is classified strictly as Halogenated Organic Waste .

Critical Directive: Under no circumstances should this compound be combined with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste streams. Doing so reclassifies the entire waste volume as halogenated, exponentially increasing disposal costs and complicating incineration protocols due to the generation of acidic byproducts (HCl, HBr).

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the specific hazards associated with this structural class. While specific SDS data for this exact intermediate may be sparse, its functional groups (halogenated heterocycle + ether linkage) necessitate a conservative safety profile.

Inferred Safety Profile (Structural Analogy)
Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral/Dermal) H302 / H312 Pyridine derivatives are rapidly absorbed through the skin. Double-gloving is mandatory.
Skin/Eye Irritation H315 / H319 Compound is likely a lachrymator or severe irritant. Work strictly within a fume hood.
Combustible Liquid/Solid H227 The methoxymethyl group adds organic volatility. Keep away from oxidizers.[1]
Aquatic Toxicity H411 Zero-discharge policy. Do not allow trace amounts into sink drains.

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must segregate this specific compound from other waste streams to prevent dangerous cross-reactions and regulatory violations.

The Segregation Logic
  • Halogen Content: The presence of Cl and Br atoms means this waste cannot be used as fuel blending in standard cement kilns (the standard path for non-halogenated solvents). It requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize the corrosive hydrogen halides (HCl and HBr) released during combustion.

  • Ether Linkage: The methoxymethyl group is stable but combustible. Ensure the waste container is grounded during transfer to prevent static discharge.

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Solution SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic/Halogenated LiquidCheck Solvent Composition? Liquid->LiquidCheck HaloStream Halogenated Organic Waste (Red/Yellow Tag) LiquidCheck->HaloStream Contains >1% Halogens NonHaloStream Non-Halogenated Waste LiquidCheck->NonHaloStream Pure Acetone/EtOH Stop STOP: Do not mix. Re-classify as Halogenated. NonHaloStream->Stop If adding 5-Bromo... Stop->HaloStream Must route here

Figure 1: Decision matrix for segregating halogenated pyridine waste. Note that adding even small amounts of this compound to a non-halogenated stream mandates re-labeling the entire container as halogenated.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • Engineering Controls: Perform all transfers inside a certified chemical fume hood.

  • PPE:

    • Gloves: Nitrile (minimum 0.11 mm) is standard; however, for concentrated pyridine derivatives, Silver Shield/4H laminate gloves under nitrile are recommended to prevent permeation.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat and closed-toe shoes.

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Pyridines can soften some lower-grade plastics over time. HDPE provides excellent chemical resistance. Amber glass protects light-sensitive halogenated bonds.

  • Venting: Use a cap with a pressure-relief mechanism if the waste contains volatile solvents (e.g., DCM, Methanol).

Phase 3: Collection & Labeling
  • Transfer: Use a funnel to prevent spills on the container threads.

  • Labeling (Critical):

    • Do not write "Waste" or "Trash."

    • Required Text: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "this compound" explicitly. If in solution, list the solvent (e.g., "Dichloromethane 90%, Pyridine derivative 10%").

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 4: Storage & Pickup
  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Segregation: Store away from oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic reactions with the pyridine ring or the methoxymethyl ether group.

  • Timeline: Request pickup within 90 days (standard RCRA satellite accumulation limit).

Emergency Response: Spills

In the event of a benchtop spill of this compound:

  • Evacuate & Ventilate: The methoxymethyl ether moiety may release irritating vapors. Clear the immediate area.[1]

  • Absorb: Use a vermiculite or clay-based absorbent.

    • Note: Do not use paper towels for large spills, as pyridine derivatives are flammable/combustible.

  • Decontaminate: Scrub the surface with a mild detergent and water. Collect all absorbent materials and contaminated PPE into a separate bag labeled "Hazardous Waste - Solid Debris (Toxic)."

Regulatory Compliance (RCRA/EPA)

For US-based laboratories, this compound falls under specific waste coding protocols.

Regulatory BodyCodeDescription
EPA / RCRA D001 Ignitability (if in flammable solvent).
EPA / RCRA F002 / F001 If dissolved in spent halogenated solvents (e.g., DCM).
Best Practice Halogenated Regardless of concentration, treat as halogenated to ensure proper incineration.

Why Incineration? Halogenated organics are disposed of via Rotary Kiln Incineration . The high temperature breaks the C-Cl and C-Br bonds. The resulting acid gases are captured in a wet scrubber system (typically using sodium hydroxide) to produce harmless salts (NaCl, NaBr) before the exhaust is released.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Pyridine: Production, Use, and Disposal Profiles.[2] PubChem Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • University of Washington, EH&S. (n.d.). Chemical Waste Segregation: Halogenated vs. Non-Halogenated.[3][4][5][6][7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.